molecular formula C14H21BrN4 B3054795 3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 619331-96-3

3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3054795
CAS No.: 619331-96-3
M. Wt: 325.25 g/mol
InChI Key: NDKFDTVMTBJBBS-UHFFFAOYSA-N
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Description

3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine is an organic compound with the molecular formula C14H21BrN4. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

Chemical Reactions Analysis

3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Properties

IUPAC Name

3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN4/c1-5-7-18(8-6-2)12-9-10(3)16-14-13(15)11(4)17-19(12)14/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKFDTVMTBJBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466687
Record name Pyrazolo[1,5-a]pyrimidin-7-amine, 3-bromo-2,5-dimethyl-N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619331-96-3
Record name Pyrazolo[1,5-a]pyrimidin-7-amine, 3-bromo-2,5-dimethyl-N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
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3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
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3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
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3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
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3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine

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